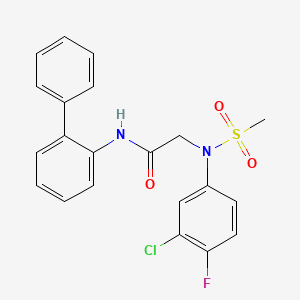
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as ADMP, is a novel chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. ADMP is a synthetic derivative of glycine, an amino acid that is involved in the synthesis of proteins and neurotransmitters in the body. The unique chemical structure of ADMP makes it a promising candidate for various research applications, including drug discovery and development.
作用机制
The mechanism of action of ADMP is not fully understood. However, studies have shown that ADMP may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. ADMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
ADMP has been shown to have several biochemical and physiological effects in the body. Studies have shown that ADMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. ADMP has also been shown to induce cell death in cancer cells by activating apoptotic pathways. Additionally, ADMP has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
ADMP has several advantages as a research tool. It is a novel compound that has not been extensively studied, which makes it a promising candidate for drug discovery and development. ADMP is also relatively easy to synthesize using standard organic chemistry techniques. However, there are also limitations to using ADMP in lab experiments. The complex synthesis process and high cost of the reagents required for its synthesis may limit its accessibility to researchers. Additionally, the mechanism of action of ADMP is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on ADMP. One area of research is the development of ADMP as a drug candidate for the treatment of cancer and other inflammatory diseases. Further studies are needed to fully understand the mechanism of action of ADMP and its potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration of ADMP for different disease indications. Finally, research is needed to develop more efficient and cost-effective synthesis methods for ADMP to make it more accessible to researchers.
合成方法
ADMP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of N-allylglycine with 3,4-dimethoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with methylsulfonyl chloride to form ADMP. The synthesis of ADMP is a complex process that requires expertise in organic chemistry.
科学研究应用
ADMP has been the subject of several scientific studies due to its potential therapeutic applications. One of the main research areas for ADMP is its use as a drug candidate for the treatment of various diseases. ADMP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of cancer, arthritis, and other inflammatory diseases.
属性
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)11-6-7-12(20-2)13(9-11)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYPGJZNBZGQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)
![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)